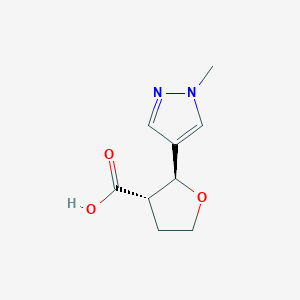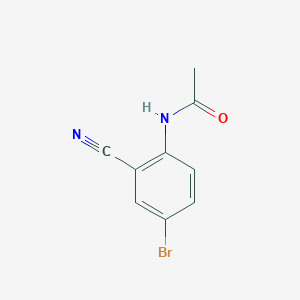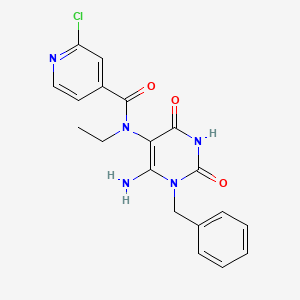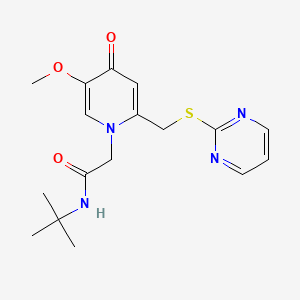
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans, also known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPOC is a heterocyclic organic compound that has a unique structure and properties, making it an interesting candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Synthesis and Transformations of Derivatives
This compound and its derivatives have been extensively used in chemical synthesis. For example, Prokopenko et al. (2010) demonstrated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the creation of functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Synthesis in Complex Formation
Budzisz et al. (2004) explored the use of pyrazole derivatives, including this compound, in forming complexes with platinum(II) and palladium(II) metal ions. This indicates its utility in creating metal complexes for various applications (Budzisz, Małecka, & Nawrot, 2004).
Mononuclear Coordination Complexes
Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation and crystallization property with CuII/CoII/ZnII, indicating the compound’s potential in the formation of coordination complexes (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Reactions with Hydroxylamines and Carbazates
Korkusuz and Yıldırım (2010) discussed reactions involving 1H-pyrazole-3-carboxylic acid, a closely related compound, with hydroxylamines and carbazates, highlighting the chemical reactivity and potential applications of such compounds in synthetic chemistry (Korkusuz & Yıldırım, 2010).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of compounds including pyrazole derivatives and conducted molecular docking studies, suggesting potential applications in understanding molecular interactions (Ganga Reddy, R. Reddy, Ramana Reddy, Laxminarayana, & S. Reddy, 2022).
Solid-State Properties
- Structural and Dynamic Properties in Solid State: Infantes et al. (2013) studied the structure of pyrazole-4-carboxylic acids in the solid state, providing insights into their polymorphism and solid-state proton transfer, relevant for understanding the physical properties of these compounds (Infantes, García, López, Claramunt, & Elguero, 2013).
Catalytic Hydrogenation
- Catalytic Hydrogenation Studies: Gorpinchenko et al. (2009) researched the hydrogenation of the methyl ester of 1H-pyrazoline-3-carboxylic acid, a structurally similar compound, demonstrating its potential in catalytic processes (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).
Propiedades
IUPAC Name |
(2S,3S)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-6(4-10-11)8-7(9(12)13)2-3-14-8/h4-5,7-8H,2-3H2,1H3,(H,12,13)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXBLGGLWCRNR-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)


![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)

![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)


